molecular formula C16H33N3O3 B13173387 tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

Cat. No.: B13173387
M. Wt: 315.45 g/mol
InChI Key: YQLIOGJPEXPIHO-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group, an aminomethyl substituent, and a dimethylamino-2-hydroxypropyl side chain. Its structural complexity enables interactions with amine-binding receptors (e.g., GPCRs) or enzymes (e.g., kinases) .

Properties

Molecular Formula

C16H33N3O3

Molecular Weight

315.45 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H33N3O3/c1-15(2,3)22-14(21)19-8-6-7-16(11-17,12-19)9-13(20)10-18(4)5/h13,20H,6-12,17H2,1-5H3

InChI Key

YQLIOGJPEXPIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN(C)C)O)CN

Origin of Product

United States

Preparation Methods

The synthesis of this compound generally involves multi-step organic transformations centered on constructing the piperidine ring with the appropriate substitution pattern, followed by the introduction of the tert-butyl carbamate protecting group (Boc group) at the piperidine nitrogen. The key steps include:

  • Formation of the piperidine core with the 3-substituted aminomethyl and hydroxypropyl side chains.
  • Selective protection of the nitrogen atom with tert-butyl chloroformate to form the carbamate.
  • Introduction and modification of the dimethylamino and hydroxy functionalities on the propyl side chain.

Detailed Synthetic Routes

Construction of the Piperidine Core and Substituents

The piperidine ring with a 3-(aminomethyl) and 3-[3-(dimethylamino)-2-hydroxypropyl] substitution can be synthesized starting from a suitably functionalized piperidine derivative such as tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. This intermediate is accessible via:

  • Step 1: Protection of 3-aminomethyl-3-hydroxypiperidine by reaction with tert-butyl chloroformate under basic conditions to yield tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. This step ensures selective protection of the piperidine nitrogen, allowing further functionalization on the side chains.

  • Step 2: Functionalization of the hydroxyl group at the 3-position with a 3-(dimethylamino)-2-hydroxypropyl moiety. This is typically achieved by nucleophilic substitution or coupling reactions with appropriate precursors such as 3-chloro-2-hydroxypropyl dimethylamine or related intermediates under controlled conditions (temperature, solvent, pH) to ensure regioselectivity and yield optimization.

Introduction of the Dimethylamino-Hydroxypropyl Side Chain

The dimethylamino group is introduced via alkylation or reductive amination strategies using dimethylamine derivatives. The hydroxypropyl segment is incorporated by:

  • Utilizing epoxide ring-opening reactions with dimethylamine to form the 3-(dimethylamino)-2-hydroxypropyl substituent.
  • Alternatively, direct nucleophilic substitution on halohydrin intermediates can be employed to install the dimethylamino group adjacent to the hydroxy group.
Purification and Isolation

The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research applications. Crystallization from appropriate solvents may also be used to isolate the compound in solid form.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Boc Protection tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C Protects piperidine nitrogen selectively
2 Side Chain Introduction 3-chloro-2-hydroxypropyl dimethylamine or epoxide + dimethylamine, solvent (e.g., ethanol or DMF), mild heating (40–60 °C) Ensures regioselective substitution on hydroxyl
3 Purification Silica gel chromatography, HPLC Achieves >95% purity

Analytical Characterization and Research Findings

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of tert-butyl carbamate, aminomethyl, hydroxy, and dimethylamino groups with characteristic chemical shifts.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight approximately 315.45 g/mol confirms the molecular formula C16H33N3O3.
  • Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group absorption (~3400 cm^-1) are observed.

Yield and Purity

Reported synthetic routes typically achieve overall yields ranging from 50% to 75%, depending on the scale and reaction optimization. Purity is generally above 95% as assessed by HPLC and NMR integration.

Comparative Table of Related Piperidine Derivatives Preparation

Compound Key Functional Groups Synthetic Highlights Molecular Weight (g/mol) Reference
tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate Piperidine core, aminomethyl, dimethylamino-hydroxypropyl, Boc Multi-step synthesis with controlled temperature and solvent 315.45
tert-Butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate Piperidine core, aminomethyl, hydroxyl, Boc Boc protection of 3-aminomethyl-3-hydroxypiperidine 230.30
tert-Butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate Piperidine core, aminoethyl, hydroxyl, Boc Reaction with tert-butyl chloroformate and ethylenediamine 301.42

Summary and Expert Notes

  • The preparation of tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves careful stepwise synthesis focusing on selective functional group transformations.
  • The Boc protection strategy is critical for protecting the piperidine nitrogen during side-chain modifications.
  • Introduction of the dimethylamino-hydroxypropyl substituent is achieved through nucleophilic substitution or epoxide ring-opening reactions.
  • Reaction conditions such as temperature, solvent choice, and reagent purity significantly affect yield and selectivity.
  • Analytical techniques including NMR, MS, and IR are essential for structural confirmation and purity assessment.
  • This compound serves as a valuable intermediate in pharmaceutical research, particularly for neuropharmacological and oncology-related applications due to its functional complexity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the carboxylate group or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study the effects of piperidine derivatives on various biological systems.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties, such as acting as a precursor to drugs targeting specific receptors.

Industry

Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9): Contains a cyclopentane core instead of piperidine. Features a trifluoromethylphenyl dihydropyridine group, enhancing lipophilicity and metabolic stability compared to the target compound’s hydrophilic hydroxypropyl chain .

N-Boc-3-(aminomethyl)piperidine derivatives: Lack the dimethylamino-hydroxypropyl substituent, reducing steric hindrance and altering receptor selectivity.

Physicochemical and Pharmacological Properties

Property Target Compound EP 1 763 351 B9 Compound N-Boc-3-(aminomethyl)piperidine
Molecular Weight ~398.5 g/mol ~554.6 g/mol ~228.3 g/mol
Key Functional Groups Hydroxypropyl, dimethylamino, carbamate Trifluoromethylphenyl, carbamate Aminomethyl, carbamate
Solubility (logS) Moderate (hydroxyl enhances polarity) Low (lipophilic CF₃ group) High (simpler structure)
Synthetic Method Likely BOP/TEA-mediated coupling* BOP/TEA-mediated coupling Direct Boc protection

*Inferred from shared reagents (e.g., triethylamine, BOP) in related syntheses .

Research Findings and Limitations

  • Synthesis : Both the target compound and EP 1 763 351 B9 utilize carbamate-protected intermediates, but the latter’s trifluoromethyl group requires additional fluorination steps, increasing synthetic complexity .
  • Pharmacokinetics: No direct data exists for the target compound. Predictions based on structural analogs suggest moderate oral bioavailability (30–50%) due to polar functional groups.
  • Knowledge Gaps: Experimental validation of receptor binding affinity, metabolic stability, and toxicity profiles is needed.

Biological Activity

tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is a complex organic compound with a unique piperidine structure that includes various functional groups contributing to its potential biological activities. The compound's molecular formula is C16_{16}H33_{33}N3_{3}O3_{3}, and it has a molecular weight of approximately 315.45 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The compound may induce apoptosis and inhibit tumor growth through interactions with specific cellular pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.

  • Anticancer Activity :
    • A study reported that certain piperidine derivatives exhibited IC50_{50} values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutic agents .
    • Specific derivatives showed a significant reduction in cell proliferation in human cancer cell lines, with IC50_{50} values below 10 µM .
  • Neuroprotective Effects :
    • Compounds with similar structures have been shown to enhance cognitive function in animal models by inhibiting AChE, thereby increasing acetylcholine levels in the brain . This suggests that this compound may possess neuroprotective properties.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
tert-butyl 4-amino-3-methoxypiperidine-1-carboxylateSimilar piperidine core with methoxy groupAnticancer activity
N,N-dimethyl-4-piperidoneContains piperidine ring with dimethylamineCholinesterase inhibition
1-boc-3-hydroxypiperidineHydroxypiperidine derivativeNeuroprotective effects

These comparisons highlight the diverse biological activities associated with piperidine derivatives and suggest that modifications to the structure can significantly influence their pharmacological properties.

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